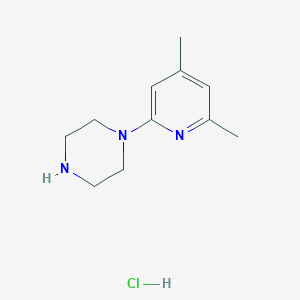
Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride is a chemical compound with the molecular formula C11H17N3·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring.
Scientific Research Applications
Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals and chemical research.
1,4-Dimethylpiperazine: A derivative with similar structural features but different functional properties.
Benzoic acid, 4-(2,6-dimethyl-4-pyridinyl)-: Another related compound with distinct chemical and biological activities.
Uniqueness: Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18ClN3 |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C11H17N3.ClH/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14;/h7-8,12H,3-6H2,1-2H3;1H |
InChI Key |
FYHLTGSMAVLRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N2CCNCC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















